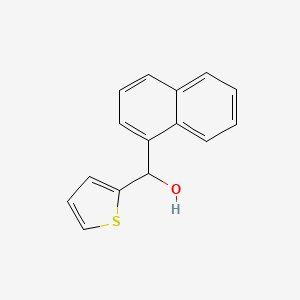

Naphthalen-1-yl(thiophen-2-yl)methanol

Übersicht

Beschreibung

Naphthalen-1-yl(thiophen-2-yl)methanol is an organic compound with the molecular formula C15H12OS It consists of a naphthalene ring and a thiophene ring connected through a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method to synthesize Naphthalen-1-yl(thiophen-2-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from thiophene and magnesium in anhydrous ether. The Grignard reagent is then reacted with naphthaldehyde to form the desired product.

Reaction Conditions:

-

Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation where naphthalene is alkylated with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above methods, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : Naphthalen-1-yl(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reagents and Conditions:

-

Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

-

Substitution: : It can undergo electrophilic or nucleophilic substitution reactions, particularly on the aromatic rings.

Major Products

The major products formed from these reactions include various substituted naphthalenes and thiophenes, as well as oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: Naphthalen-1-yl(thiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology

Biological Probes: The compound can be used in the development of biological probes due to its ability to interact with biological macromolecules, aiding in the study of biochemical pathways.

Medicine

Pharmaceuticals: It has potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties. Its structural motifs are found in various pharmacologically active molecules.

Industry

Materials Science: The compound is used in the development of novel materials, including organic semiconductors and polymers, due to its electronic properties.

Wirkmechanismus

The mechanism by which Naphthalen-1-yl(thiophen-2-yl)methanol exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalen-2-yl(thiophen-2-yl)methanol: Similar structure but with the thiophene ring attached at a different position on the naphthalene ring.

Biphenylmethanol: Contains two phenyl rings connected through a methanol group, lacking the thiophene ring.

Thiophen-2-yl(phenyl)methanol: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

Naphthalen-1-yl(thiophen-2-yl)methanol is unique due to the presence of both naphthalene and thiophene rings, which impart distinct electronic and steric properties. This combination allows for unique reactivity and applications not seen in simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

Naphthalen-1-yl(thiophen-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article summarizes the findings from various studies regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a thiophene ring through a methanol functional group. This unique structure contributes to its diverse biological activities by allowing interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's aromatic rings facilitate binding to these targets, potentially modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated against a range of bacterial and fungal strains:

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate activity |

| Escherichia coli | 10 | Good activity |

| Candida albicans | 12 | Moderate antifungal activity |

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating promising potential as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 (colon cancer) | 5 | Potent cytotoxicity |

| MCF7 (breast cancer) | 12 | Moderate cytotoxicity |

| A549 (lung cancer) | 8 | Significant growth inhibition |

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound demonstrates antioxidant activity . It scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases. The DPPH radical scavenging assay has shown that the compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on this compound showed that it inhibited the growth of E. coli and S. aureus effectively, suggesting its potential use in treating infections caused by these pathogens .

- Anticancer Mechanism Exploration : Research involving HCT116 cells revealed that treatment with this compound led to significant cell cycle arrest and apoptosis, indicating a promising avenue for cancer therapy .

- Oxidative Stress Research : The antioxidant capacity of the compound was assessed using various assays, confirming its ability to mitigate oxidative damage in cellular models .

Eigenschaften

IUPAC Name |

naphthalen-1-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEHYNGDVQFEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.